molecular formula C17H17N5O B5980759 2-(piperidin-1-yl)-5-(pyridin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

2-(piperidin-1-yl)-5-(pyridin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B5980759
M. Wt: 307.35 g/mol
InChI Key: XOWAXPUUWHZIFV-UHFFFAOYSA-N
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Description

2-(piperidin-1-yl)-5-(pyridin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that features a unique structure combining piperidine, pyridine, and pyrido[2,3-d]pyrimidine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(piperidin-1-yl)-5-(pyridin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrido[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[2,3-d]pyrimidine core.

    Introduction of the Piperidine Moiety: The piperidine ring is introduced through nucleophilic substitution reactions, often using piperidine or its derivatives.

    Attachment of the Pyridine Ring: The pyridine ring is typically introduced via cross-coupling reactions, such as Suzuki or Heck coupling, using appropriate pyridine derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents to achieve efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(piperidin-1-yl)-5-(pyridin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated derivatives, organometallic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

2-(piperidin-1-yl)-5-(pyridin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.

    Biological Studies: It is used as a tool compound to study biological pathways and molecular targets.

    Chemical Biology: The compound serves as a probe to investigate the interactions between small molecules and biological macromolecules.

    Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(piperidin-1-yl)-5-(pyridin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies on its binding affinity, selectivity, and molecular interactions are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Similar Compounds

    2-(piperidin-4-yl)-1H-benzimidazole: Shares the piperidine moiety but differs in the core structure.

    1H-pyrrolo[2,3-b]pyridine derivatives: Similar in having a pyridine ring but with different biological activities.

Uniqueness

2-(piperidin-1-yl)-5-(pyridin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is unique due to its specific combination of piperidine, pyridine, and pyrido[2,3-d]pyrimidine moieties, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in drug discovery and other scientific research applications.

Properties

IUPAC Name

2-piperidin-1-yl-5-pyridin-4-yl-3H-pyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O/c23-16-14-13(12-4-7-18-8-5-12)6-9-19-15(14)20-17(21-16)22-10-2-1-3-11-22/h4-9H,1-3,10-11H2,(H,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOWAXPUUWHZIFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=NC=CC(=C3C(=O)N2)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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